molecular formula C19H17N3O3S B6584989 N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251647-47-8

N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B6584989
CAS RN: 1251647-47-8
M. Wt: 367.4 g/mol
InChI Key: ATMSYOBMPLJOJD-UHFFFAOYSA-N
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Description

The compound “N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring fused with a thiazole ring, an amide group at the 8-position, and a methoxyphenylmethyl group attached to the nitrogen .


Molecular Structure Analysis

The molecule contains a quinazoline ring which is a bicyclic compound containing two nitrogen atoms, fused with a thiazole ring which is a five-membered ring containing sulfur and nitrogen atoms. The presence of these heterocyclic rings could potentially contribute to the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the heterocyclic rings, the amide group, and the methoxy group in this compound would likely influence its properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Activity

Quinazolines and quinazolinones exhibit potent antibacterial properties. Researchers have investigated various quinazolinone derivatives, including F3406-6931, for their ability to combat bacterial infections. These compounds may serve as promising candidates for novel antibiotics, especially in the face of drug-resistant bacterial strains .

Anticancer Potential

Quinazoline derivatives have shown promise in cancer research. While F3406-6931 specifically targets cancer cells remains an active area of study, other quinazoline-based drugs (such as erlotinib and gefitinib) have been approved for treating lung and pancreatic cancers. Researchers explore the potential of F3406-6931 in inhibiting cancer cell growth and metastasis .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Quinazolines and quinazolinones, including F3406-6931, exhibit anti-inflammatory properties. Researchers investigate their impact on inflammatory pathways and potential therapeutic applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Anticonvulsant Activity

Quinazolinone derivatives have demonstrated anticonvulsant effects in preclinical studies. Researchers explore F3406-6931’s ability to modulate neuronal excitability and its potential use in managing epilepsy and related disorders .

Antifungal Properties

F3406-6931 and related quinazolinones may possess antifungal activity. Investigating their efficacy against fungal pathogens could lead to novel antifungal agents for clinical use .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of quinazolinone derivatives, including F3406-6931, is crucial for drug design and optimization. Researchers analyze the chemical structure and functional groups to identify key features responsible for specific biological activities. Such insights guide the development of more potent and selective compounds .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be interesting to investigate its interactions with various biological targets and its potential use in medicinal chemistry .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-5-3-2-4-13(16)11-20-17(23)12-6-7-14-15(10-12)21-19-22(18(14)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSYOBMPLJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide

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